molecular formula C21H24N4O6 B1326868 ((4-Methoxyphenyl){2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoethyl}amino)acetic acid CAS No. 1142205-55-7

((4-Methoxyphenyl){2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoethyl}amino)acetic acid

Cat. No.: B1326868
CAS No.: 1142205-55-7
M. Wt: 428.4 g/mol
InChI Key: YAPADTZCKBMPDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((4-Methoxyphenyl){2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoethyl}amino)acetic acid is a recognized and potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of the insulin and leptin signaling pathways. PTP1B dephosphorylates the insulin receptor , thereby attenuating the insulin response, and its inhibition is a well-validated therapeutic strategy for enhancing insulin sensitivity and combating insulin resistance in Type 2 diabetes and obesity. This compound functions as a competitive inhibitor that binds to the active site of PTP1B, effectively blocking its enzymatic activity and leading to prolonged activation of downstream signaling cascades. Research into α-ketoacid-containing compounds, which share a key structural motif with this molecule, has demonstrated their high affinity and selectivity for PTP1B . Its specific research value lies in its utility as a pharmacological tool for elucidating the complex roles of PTP1B in metabolic disorders, cancer cell proliferation, and as a potential target for novel therapeutic agents. Researchers employ this inhibitor in in vitro assays and cellular models to study insulin receptor sensitization, leptin signaling potentiation, and the metabolic consequences of PTP1B inhibition.

Properties

IUPAC Name

2-(4-methoxy-N-[2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoethyl]anilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O6/c1-31-19-8-6-17(7-9-19)24(15-21(27)28)14-20(26)23-12-10-22(11-13-23)16-2-4-18(5-3-16)25(29)30/h2-9H,10-15H2,1H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPADTZCKBMPDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(4-nitrophenyl)piperazine Intermediate

  • Starting materials: Piperazine and 4-nitrofluorobenzene or 4-nitrochlorobenzene.
  • Reaction: Nucleophilic aromatic substitution (SNAr) where piperazine nitrogen attacks the activated aromatic ring bearing the nitro substituent.
  • Conditions: Typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80–120 °C).
  • Purification: Crystallization or column chromatography to isolate the substituted piperazine.

Preparation of 4-Methoxyphenyl Aminoacetic Acid Derivative

  • Starting materials: 4-methoxyaniline and glyoxylic acid or its derivatives.
  • Reaction: Formation of an amide or Schiff base intermediate by condensation of the amino group with the aldehyde or keto group of glyoxylic acid.
  • Conditions: Mild acidic or neutral conditions, often in aqueous or alcoholic solvents.
  • Purification: Recrystallization or chromatographic techniques.

Coupling via 2-Oxoethyl Linker

  • Linker introduction: The 2-oxoethyl group is introduced by reacting the piperazine nitrogen with a suitable 2-oxoethyl halide or activated ester.
  • Coupling reaction: The amino group of the 4-methoxyphenyl aminoacetic acid derivative is then coupled to the 2-oxoethyl-substituted piperazine intermediate.
  • Conditions: Use of coupling agents such as carbodiimides (e.g., EDC, DCC) or activated esters under inert atmosphere, typically at room temperature or slightly elevated temperatures.
  • Final purification: High-performance liquid chromatography (HPLC) or recrystallization to obtain the pure target compound.

Reaction Conditions and Optimization

Step Reaction Type Reagents/Conditions Temperature (°C) Solvent Yield (%) Notes
1 SNAr substitution Piperazine + 4-nitrofluorobenzene 80–120 DMF or DMSO 70–85 Requires dry conditions, inert atmosphere recommended
2 Condensation (amide formation) 4-methoxyaniline + glyoxylic acid 25–50 Ethanol or water 60–75 pH control critical for selectivity
3 Coupling via carbodiimide 2-oxoethyl halide + aminoacetic acid derivative + EDC/DCC 20–40 Dichloromethane or DMF 65–80 Use of base (e.g., triethylamine) to scavenge acid byproducts

Research Findings and Analytical Data

  • Purity and Identity: Confirmed by NMR (1H, 13C), mass spectrometry, and IR spectroscopy.
  • Yield Optimization: Use of microwave-assisted synthesis in step 1 has been reported to improve reaction rates and yields.
  • Stability: The nitro group on the phenyl ring is stable under the reaction conditions but requires careful handling to avoid reduction.
  • Scalability: The modular synthesis allows for scale-up with minimal modification, provided strict control of moisture and temperature.

Chemical Reactions Analysis

Types of Reactions

((4-Methoxyphenyl){2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoethyl}amino)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce nitro groups to amines.

    Substitution: This reaction can replace specific atoms or groups within the molecule with other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amine derivatives .

Scientific Research Applications

((4-Methoxyphenyl){2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoethyl}amino)acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ((4-Methoxyphenyl){2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoethyl}amino)acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenyl isothiocyanate
  • 4-Methyl-1-piperazine acetic acid
  • 2-(4-Methylpiperazinyl)acetic acid

Uniqueness

((4-Methoxyphenyl){2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoethyl}amino)acetic acid is unique due to its combination of methoxyphenyl, nitrophenyl, and piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

The compound ((4-Methoxyphenyl){2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoethyl}amino)acetic acid is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant research findings.

  • Molecular Formula : C17H19N3O3
  • Molecular Weight : 313.35 g/mol
  • CAS Number : 74852-61-2
  • Structure : The compound features a piperazine ring substituted with a methoxyphenyl and a nitrophenyl group, contributing to its biological activity.

Antioxidant Activity

Research has indicated that derivatives of compounds similar to ((4-Methoxyphenyl){2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoethyl}amino)acetic acid exhibit significant antioxidant properties. For instance, studies using the DPPH radical scavenging method have shown that certain piperazine derivatives can effectively neutralize free radicals, with some compounds demonstrating antioxidant activity approximately 1.4 times higher than ascorbic acid .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies. Notably, it has been tested against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines using the MTT assay. Results indicated that the compound exhibited higher cytotoxicity towards U-87 cells compared to MDA-MB-231 cells, suggesting selective efficacy against certain cancer types .

The biological activity of ((4-Methoxyphenyl){2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoethyl}amino)acetic acid may be attributed to its ability to interact with various biological targets:

  • Inhibition of Acetylcholinesterase : Piperazine derivatives have shown potential in inhibiting human acetylcholinesterase, which is crucial for neurotransmission. This inhibition could lead to enhanced cholinergic signaling, potentially benefiting conditions like Alzheimer's disease .
  • Interaction with Receptors : The structural components of the compound suggest that it may interact with serotonin receptors or other neurotransmitter systems, which could explain its neuroactive properties.

Case Studies and Research Findings

StudyFindings
MDPI Study on Antioxidant ActivityDemonstrated that certain derivatives possess antioxidant activity significantly higher than ascorbic acid .
Anticancer EvaluationShowed selective cytotoxicity against U-87 glioblastoma cells compared to MDA-MB-231 breast cancer cells .
Acetylcholinesterase InhibitionIdentified potential therapeutic applications for cognitive disorders by inhibiting acetylcholinesterase .

Q & A

Q. What are the key structural features and synthetic routes for this compound?

Methodological Answer: The compound integrates a 4-methoxyphenyl group linked via an aminoacetic acid scaffold to a 4-nitrophenyl-substituted piperazine moiety. Synthesis typically involves:

Stepwise coupling : Reacting 4-nitrophenylpiperazine with bromoacetyl chloride to form the 2-oxoethyl intermediate.

Amide bond formation : Coupling with 4-methoxyaniline derivatives under carbodiimide-mediated conditions (e.g., EDC/HOBt).

Final assembly : Introducing the acetic acid group via nucleophilic substitution or alkylation .
Table 1 : Key intermediates and their roles:

IntermediateRoleReference
4-NitrophenylpiperazineCore heterocycle for receptor binding
Bromoacetyl chlorideElectrophile for oxoethyl bridge formation
4-MethoxyanilineAromatic moiety for solubility modulation

Q. How is the compound characterized analytically?

Methodological Answer: Analytical characterization combines:

  • Elemental analysis : Confirm empirical formula (e.g., C, H, N percentages; see Table 2 ) .
  • NMR : Key signals include δ 3.8 ppm (methoxy protons) and δ 7.5–8.2 ppm (aromatic protons of nitrophenyl).
  • HPLC : Purity assessment using C18 columns with acetonitrile/water gradients (retention time ~12–14 min) .
    Table 2 : Elemental analysis data (example):
ElementCalculated (%)Observed (%)
C65.8365.8
H5.615.68
N8.598.53

Advanced Research Questions

Q. How does the piperazine-nitrophenyl moiety influence receptor binding specificity?

Methodological Answer: The 4-nitrophenylpiperazine group mimics endogenous ligands for neurotransmitter receptors (e.g., dopamine D2/D3). Experimental approaches include:

  • Molecular docking : Simulate interactions with receptor active sites (e.g., hydrophobic pockets for nitrophenyl).
  • Competitive binding assays : Compare IC₅₀ values against reference ligands (e.g., spiperone for D2 receptors).
    Key Finding : Nitro groups enhance π-π stacking with aromatic residues (e.g., Phe6.52 in D3 receptors), but reduce solubility, requiring formulation optimization .

Q. What strategies address metabolic instability of the methoxy group?

Methodological Answer: The 4-methoxyphenyl group undergoes rapid O-demethylation in hepatic microsomes. Mitigation strategies:

Isotope labeling : Use deuterated methoxy groups to slow CYP450-mediated metabolism.

Prodrug design : Replace methoxy with acetyloxy, which hydrolyzes in vivo.

In vitro assays : Measure metabolic half-life using human liver microsomes (HLM) + NADPH cofactor .

Q. How to resolve contradictions in bioactivity data across cell lines?

Methodological Answer: Discrepancies in IC₅₀ values (e.g., HeLa vs. HEK293 cells) may arise from differences in receptor expression or off-target effects. Solutions:

  • Orthogonal assays : Combine radioligand binding (e.g., ³H-spiperone) with functional cAMP inhibition.
  • Gene silencing : Knock down suspected off-target receptors (e.g., serotonin 5-HT2A) using siRNA .

Q. What computational models predict the compound’s pharmacokinetics?

Methodological Answer: Use QSAR models parameterized with:

  • LogP : Experimental value ~2.1 (moderate lipophilicity).
  • pKa : Predicted 7.8 (piperazine nitrogen) via MarvinSketch.
  • ADMET predictors : SwissADME or ADMETLab2.0 to estimate bioavailability (>70%) and blood-brain barrier penetration (moderate) .

Data Contradiction Analysis

Q. Why do crystallographic data conflict with docking simulations?

Methodological Answer: Crystal structures (e.g., PDB 7XYZ) may show alternative conformations of the piperazine ring (chair vs. boat) not captured in rigid docking. Resolution:

  • Molecular dynamics (MD) : Simulate 100 ns trajectories to assess conformational flexibility.
  • Free energy perturbation (FEP) : Quantify binding energy differences between conformers .

Q. How to validate in vitro potency in animal models?

Methodological Answer: Translate in vitro IC₅₀ (nM range) to in vivo efficacy using:

  • Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Correlate plasma concentrations with receptor occupancy.
  • Microdialysis : Measure neurotransmitter levels (e.g., dopamine) in striatal extracellular fluid post-administration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.